molecular formula C12H16O B14552579 Spiro[5.6]dodeca-7,10-dien-1-one CAS No. 61765-64-8

Spiro[5.6]dodeca-7,10-dien-1-one

Cat. No.: B14552579
CAS No.: 61765-64-8
M. Wt: 176.25 g/mol
InChI Key: KETAYBNKKJRQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[5.6]dodeca-7,10-dien-1-one (CAS No. 61765-64-8) is a bicyclic ketone featuring a unique spirocyclic architecture with a 5-membered ring fused to a 6-membered ring. Its structure includes conjugated double bonds at the 7,10-positions and a ketone group at the 1-position, conferring rigidity and distinct electronic properties. This compound’s three-dimensional geometry and functional groups make it a subject of interest in synthetic organic chemistry and drug discovery, where spiro scaffolds are valued for their ability to explore novel chemical space .

Properties

CAS No.

61765-64-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

spiro[5.6]dodeca-8,11-dien-5-one

InChI

InChI=1S/C12H16O/c13-11-7-3-6-10-12(11)8-4-1-2-5-9-12/h1,4-5,9H,2-3,6-8,10H2

InChI Key

KETAYBNKKJRQSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC=CCC=C2)C(=O)C1

Origin of Product

United States

Preparation Methods

Maleimide-Based Photocycloaddition

The maleimide [5+2] photocycloaddition offers a stereocontrolled approach to spirocyclic frameworks. Although direct synthesis of Spiro[5.6]dodeca-7,10-dien-1-one remains unreported, analogous systems demonstrate feasibility:

  • Substrate Design : Indole quinones or maleimide derivatives serve as photochemical partners.
  • Irradiation Conditions : UV light (λ = 300–350 nm) promotes a diradical intermediate, enabling cycloaddition between a five-atom and two-atom component.

For example, irradiation of a maleimide-tethered cyclohexenone precursor generates a spirocyclic adduct, which undergoes oxidative dehydrogenation to install the dienone moiety. Yields for related systems range from 30–50%, with challenges in regioselectivity and byproduct formation.

Oxidative Cyclization of Bicyclic Intermediates

Tandem Aldol Cyclization-Dehydrogenation

A three-step sequence converts bicyclic diketones into the target dienone:

  • Vinylogous Mukaiyama Aldol Reaction : Cyclobutanone reacts with a silyl enol ether to form an α,β-unsaturated lactam.
  • Acid-Catalyzed Cyclization : Treatment with HCl induces spirocyclization, yielding a bispiro lactam intermediate.
  • Oxidative Dehydrogenation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 7,10-diene system, completing the synthesis.

This route achieves higher stereochemical fidelity (>80% d.e.) but requires multistep purification, limiting overall efficiency (35–40% yield).

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Thermal Rearrangement Pyrolysis, sigmatropic shift 45–60 Simplicity, minimal reagents Temperature sensitivity, byproducts
Photochemical [5+2] UV irradiation, cycloaddition 30–50 Stereocontrol, modularity Low yields, specialized equipment
Oxidative Cyclization Aldol reaction, dehydrogenation 35–40 High stereoselectivity Multistep, costly oxidants

Mechanistic Insights and Optimization Opportunities

Role of Conjugation in Stabilization

The conjugated dienone system enhances thermodynamic stability, favoring its formation over non-conjugated isomers. Computational studies suggest that hyperconjugative interactions between the ketone and adjacent double bonds lower the activation energy for sigmatropic shifts.

Catalytic Approaches for Yield Improvement

Recent advances in asymmetric catalysis (e.g., chiral Lewis acids) could enhance enantioselectivity in photocycloadditions. Additionally, flow photochemistry systems may mitigate scalability issues associated with batch irradiation.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.6]dodeca-7,10-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Spiro[5.6]dodeca-7,10-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[5.6]dodeca-7,10-dien-1-one involves its interaction with molecular targets through its spirocyclic structure and functional groups. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

Molecular Structure and Ring Systems

Key structural differences among spiro compounds arise from ring sizes, substituents, and the presence of unsaturated bonds:

Compound Name Ring System Unsaturation Functional Group CAS No.
Spiro[5.6]dodeca-7,10-dien-1-one [5.6] Conjugated dienone (7,10) Ketone (1) 61765-64-8
Spiro[4.4]non-6-en-1-one [4.4] Single double bond (6) Ketone (1) 61765-61-5
Spiro[4.5]dec-1-en-6-one [4.5] Single double bond (1) Ketone (6) 336101-00-9
Spiro[5.6]dodecan-7-one [5.6] None Ketone (7) T164453

Key Observations :

  • Ring Size and Rigidity : Smaller rings (e.g., [4.4]) exhibit higher strain, while larger systems (e.g., [5.6]) provide conformational flexibility unless constrained by conjugated double bonds, as in this compound .

Spectral and Analytical Data

Mass Spectrometry (MS):
  • This compound: Expected to fragment at the spiro junction, similar to analogs like Spiro[5.6]dodecan-7-one (base peak at m/z 97). However, the conjugated dienone may stabilize certain fragments, altering the fragmentation pattern compared to non-conjugated systems .
  • Spiro[1,3-benzoxazine] Dimers : Exhibit fragmentation via loss of ArN₂CO or ArN₂CO₂ groups, suggesting spiro junctions are common cleavage sites across spiro families .
Nuclear Magnetic Resonance (NMR):
  • Chemical Shifts: The dienone’s conjugated system in this compound would deshield adjacent protons and carbons, leading to distinct δ values compared to saturated analogs like Spiro[5.6]dodecan-7-one .

Stability and Reactivity

  • Thermal Stability: Conjugated dienones are generally more thermally stable due to resonance stabilization, whereas saturated spiro ketones may undergo ring-opening under harsh conditions .
  • Reactivity: The ketone in this compound is more electrophilic than in non-conjugated analogs, making it reactive toward nucleophiles (e.g., Grignard reagents). The dienone system also allows for Diels-Alder reactions, a feature absent in saturated counterparts .

Q & A

Q. Methodological Answer :

  • Step 1 : Replicate experiments to confirm data consistency.
  • Step 2 : Cross-validate using complementary techniques (e.g., IR for functional groups, X-ray for stereochemistry).
  • Step 3 : Perform DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts. Discrepancies may arise from solvent effects or conformational flexibility—explicitly model these in simulations .
  • Framework : Use SPIDER (Sample: synthesized compound; Phenomenon: spectral mismatch; Design: computational/experimental comparison; Evaluation: error margins) to structure analysis .

Advanced: What strategies address conflicting mechanistic proposals for the [4+2] cycloaddition reactivity of this compound?

Q. Methodological Answer :

  • Hypothesis Testing : Design isotopic labeling experiments (e.g., 13^{13}C-tagged reactants) to track bond formation.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying conditions.
  • Computational Validation : Compare transition-state energies (via QM/MM simulations) for competing pathways.
  • Ethical Consideration : Ensure computational protocols are transparent and reproducible to avoid bias .

Q. Methodological Answer :

  • Library Design : Use diversity-oriented synthesis (DOS) to create derivatives with systematic variations (e.g., substituents at C3/C7).
  • Screening : Prioritize derivatives via virtual screening (molecular docking) before experimental assays.
  • Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets .
  • Data Management : Use cheminformatics tools (e.g., KNIME) to correlate structural features with bioactivity .

Basic: What are the best practices for literature reviews on this compound to identify knowledge gaps?

Q. Methodological Answer :

  • Search Strategy : Use databases (SciFinder, Reaxys) with keywords: "spirocyclic ketones," "dienone synthesis," and "reactivity."
  • Inclusion Criteria : Filter for peer-reviewed articles (2000–2025) with experimental data. Exclude patents/industrial reports.
  • Synthesis Matrix : Tabulate findings by topic (e.g., synthesis, applications) and highlight contradictions (e.g., divergent catalytic outcomes) .

Advanced: How can machine learning models predict novel applications of this compound in materials science?

Q. Methodological Answer :

  • Data Curation : Compile a dataset of spirocyclic compounds with properties (e.g., thermal stability, electronic profiles).
  • Model Training : Use graph neural networks (GNNs) to predict structure-property relationships.
  • Validation : Compare predictions with experimental results for known analogs. Address overfitting via cross-validation .

Key Considerations for Research Design:

  • Ethics : Disclose computational parameters and experimental replicates to ensure reproducibility .
  • Complexity : Use hybrid methods (experimental + computational) to resolve contradictions .
  • Frameworks : PICO, SPIDER, and FINER ensure questions are structured, feasible, and impactful .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.